Propanamide, 3-methoxy-N,N-dimethyl-

Description

The exact mass of the compound Propanamide, 3-methoxy-N,N-dimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Propanamide, 3-methoxy-N,N-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanamide, 3-methoxy-N,N-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

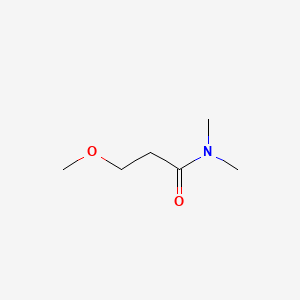

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-N,N-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-7(2)6(8)4-5-9-3/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVMWHCOFMFPEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8068836 | |

| Record name | Propanamide, 3-methoxy-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53185-52-7 | |

| Record name | 3-Methoxy-N,N-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53185-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanamide, 3-methoxy-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053185527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, 3-methoxy-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanamide, 3-methoxy-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-N,N-dimethylpropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Propanamide, 3-methoxy-N,N-dimethyl-: A Technical Guide to Synthesis, Properties, and Applications

Introduction: A Modern Solution to a Classic Solvent Problem

In the landscape of chemical synthesis and materials science, the choice of solvent is paramount, dictating reaction kinetics, solubility, and ultimately, the safety and environmental impact of a process. For decades, dipolar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylformamide (DMF) have been the industry standard for challenging applications, particularly in the synthesis of high-performance polymers. However, mounting regulatory pressure and health concerns, specifically regarding reproductive toxicity, have catalyzed the search for safer, effective alternatives.[1][2]

Propanamide, 3-methoxy-N,N-dimethyl- (CAS: 53185-52-7), hereafter referred to as MDP, has emerged as a formidable contender in this new generation of solvents.[3] Structurally, it is a tertiary amide featuring an ether linkage, a unique combination that imparts a highly amphiphilic character.[4][5] This allows it to dissolve a wide array of substances, from polar monomers to notoriously insoluble polymers like polyamides (PA) and polyimides (PI).[2][6] Crucially, toxicological studies have indicated that MDP does not exhibit the reproductive toxicity associated with its predecessors, positioning it as a green-by-design alternative for researchers and drug development professionals.[6] This guide provides an in-depth technical overview of its synthesis, physicochemical properties, characterization, and key applications.

Physicochemical and Spectroscopic Properties

The utility of MDP is rooted in its distinct molecular structure and resulting physical properties. As a tertiary amide, it lacks a proton on the nitrogen atom, meaning it can act as a hydrogen bond acceptor but not a donor. The presence of both a polar amide group and a flexible ether linkage contributes to its excellent solvency.[4]

Key Physicochemical Data

A summary of essential quantitative data for MDP is presented below. These properties are critical for process design, safety assessments, and predicting its behavior in various chemical systems.

| Property | Value | Source(s) |

| CAS Number | 53185-52-7 | [7][8][9] |

| Molecular Formula | C₆H₁₃NO₂ | [4][7][10] |

| Molecular Weight | 131.17 g/mol | [7][9] |

| Appearance | Colorless to almost colorless clear liquid | [8][10] |

| Boiling Point | 215 °C (at 98.3 kPa) | [6] |

| Flash Point | 99 °C (Closed-cup) | [6] |

| Density (Specific Gravity) | ~1.00 g/cm³ (at 20 °C) | [8] |

| Freezing Point | < -80 °C | [6] |

| Water Solubility | 500 g/L (at 21.5 °C) | [6] |

| Purity (Typical) | >98.0% (GC) | [8][10] |

Structural Characterization and Quality Control

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative. Key predicted signals would include:

-

A singlet for the six protons of the two N-methyl groups (-N(CH₃)₂).

-

A singlet for the three protons of the methoxy group (-OCH₃).

-

Two distinct triplets for the two methylene groups (-CH₂CH₂-), showing coupling to each other.

-

-

¹³C NMR: The carbon spectrum would confirm the presence of six distinct carbon environments, including the characteristic carbonyl (C=O) signal in the downfield region (~170 ppm) and signals for the N-methyl, O-methyl, and two methylene carbons. Purity is assessed by the absence of signals from residual starting materials or byproducts.

-

-

Infrared (IR) Spectroscopy: The FTIR spectrum provides confirmation of the key functional groups. The most prominent absorption band would be the strong C=O (amide I) stretch, typically appearing around 1630-1680 cm⁻¹.[11] The absence of N-H stretches (around 3100-3500 cm⁻¹) confirms its tertiary amide structure. C-O-C stretching from the ether linkage would be expected in the 1070-1150 cm⁻¹ region.[12]

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight. The molecular ion peak [M]⁺ would be observed at m/z = 131. Common fragmentation patterns would likely involve the loss of methoxy or dimethylamino groups.

Synthesis of Propanamide, 3-methoxy-N,N-dimethyl-

The most economically viable and widely cited industrial synthesis of MDP is a three-step process starting from inexpensive acrylonitrile.[13] This pathway avoids the use of high-boiling-point solvents like diethylene glycol that are difficult to recover and recycle.

Figure 1: Three-step synthesis workflow for MDP.

Representative Laboratory-Scale Synthesis Protocol

The following protocol is a representative procedure derived from patent literature and established chemical principles.[13] Disclaimer: This protocol should be considered a starting point; optimization of reaction times, temperatures, and purification methods is necessary for laboratory implementation. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 3-Methoxypropionitrile

-

To a reaction vessel equipped with a stirrer, thermometer, and addition funnel, add anhydrous methanol.

-

Catalytically add a metal alkoxide (e.g., sodium methoxide).

-

Cool the mixture and slowly add acrylonitrile via the addition funnel, maintaining a low reaction temperature to control the exothermic Michael addition.

-

After the addition is complete, allow the reaction to proceed to completion (monitor by GC).

-

Neutralize the catalyst with a suitable acid.

-

Recover unreacted methanol by distillation.

-

The remaining crude product, 3-methoxypropionitrile, can be purified by fractional distillation under reduced pressure.

Step 2: Synthesis of 3-Methoxypropionic Acid

-

Charge a reactor with the 3-methoxypropionitrile from Step 1.

-

Add water and a strong acid catalyst (e.g., concentrated sulfuric acid).

-

Heat the mixture to 80-120 °C to drive the hydrolysis of the nitrile to a carboxylic acid. The reaction progress can be monitored by the cessation of ammonia evolution or by analytical methods like HPLC.

-

Upon completion, cool the reaction mixture. The product, 3-methoxypropionic acid, may be isolated through appropriate work-up procedures such as extraction or crystallization, followed by filtration.

Step 3: Synthesis of Propanamide, 3-methoxy-N,N-dimethyl- (MDP)

-

In a closed, pressure-rated reactor, charge the 3-methoxypropionic acid from Step 2.

-

Introduce dimethylamine (can be added as a solution or condensed gas). An excess of dimethylamine may be used to drive the reaction.

-

Seal the reactor and heat the mixture to a temperature range of 80-150 °C. The reaction generates water as a byproduct, and the closed system allows for the necessary pressure (0.1-10.0 MPa) to facilitate the amidation.[13]

-

Maintain the temperature until the reaction is complete (monitor by GC or HPLC).

-

Cool the reactor, vent any excess pressure, and recover the crude MDP.

-

Purification is achieved via filtration to remove any solid byproducts, followed by fractional distillation under reduced pressure to yield the final high-purity product.[13]

Applications in Research and Development

The primary driver for the adoption of MDP is its role as a high-performance, safer alternative to NMP and DMF. Its unique solvency makes it particularly well-suited for the synthesis and processing of advanced polymers.[2]

Solvent for High-Performance Polymer Synthesis

Polyamide-imides (PAI) and polyimides (PI) are known for their exceptional thermal stability and mechanical strength, but their rigid backbones make them difficult to dissolve.[5] MDP has proven to be an excellent solvent for the polymerization and casting of these materials.[1][6]

Figure 2: Logical relationship of MDP properties and applications.

Experimental Protocol: Preparation of a Polyamide-Imide (PAI) Resin Solution

The following protocol is adapted from patent literature describing the use of MDP as a co-solvent in PAI synthesis.[1]

-

Solvent Preparation: Prepare a solvent mixture by charging a 500 mL round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet with 149.5g of N-formylmorpholine (NFM) and 64.05g of MDP.

-

Monomer Addition: While stirring, add 79.35g of methylene diphenyl diisocyanate (MDI) followed by 61.26g of trimellitic anhydride (TMA) to the solvent mixture.

-

Initial Reaction: Heat the reaction mixture to 90 °C and hold for 2 hours.

-

Polymerization: Increase the temperature to 160 °C and maintain for 8 hours to drive the polymerization reaction.

-

Dilution and Cool-Down: After 8 hours, remove the heat source. Allow the solution to cool to approximately 90 °C.

-

Final Formulation: Add a pre-determined amount of an NFM:MDP solvent mixture to dilute the PAI resin to the desired viscosity. Stir for an additional hour before allowing the solution to cool to room temperature for storage.

Potential Role in Pharmaceutical and Agrochemical Synthesis

While less documented than its polymer applications, MDP's properties suggest its utility as a process solvent in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[4] Its ability to dissolve a wide range of organic molecules, coupled with its high boiling point, makes it suitable for reactions requiring elevated temperatures. Its enhanced safety profile is particularly advantageous in pharmaceutical manufacturing, where worker safety and regulatory compliance are paramount. It may serve as a replacement for DMF in applications such as peptide synthesis or nucleophilic substitution reactions, although specific case studies are not yet prevalent in public literature.[14]

Safety, Handling, and Regulatory Overview

While MDP is positioned as a safer alternative to NMP and DMF, it is not without hazards and must be handled with appropriate care.

GHS Hazard Identification

According to aggregated GHS data provided to the European Chemicals Agency (ECHA), MDP is classified with the following primary hazards:[7][15]

-

H319: Causes serious eye irritation.

-

H361: Suspected of damaging fertility or the unborn child.

-

H373: May cause damage to organs through prolonged or repeated exposure.

The signal word is "Warning".[15] It is crucial to note that while it carries a warning for reproductive toxicity (H361), this is a less severe classification than the known reproductive toxicity of NMP and DMF. An OECD 414 toxicity study cited by a manufacturer found no reproductive toxicity.[6]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). A lab coat or other protective clothing is required.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Storage: Store in a tightly closed container in a cool, dry, and dark place away from oxidizing agents.[15]

-

Spill & Disposal: In case of a spill, absorb with an inert material and dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

Propanamide, 3-methoxy-N,N-dimethyl- represents a significant advancement in solvent technology. It successfully balances high-performance solvency, comparable to that of NMP and DMF, with a substantially improved safety and environmental profile. Its proven efficacy in dissolving and processing challenging high-performance polymers makes it an indispensable tool for materials scientists. As regulatory restrictions on traditional solvents continue to tighten, the adoption of MDP in polymer science, coatings, inks, and potentially pharmaceutical synthesis is expected to grow. Future research will likely focus on expanding its application scope, generating more public data on its performance in API synthesis, and further elucidating its toxicological profile to solidify its position as a truly green and sustainable solvent.

References

- 1. WO2017214056A1 - Preparation of polyamide-imide resins using n-formyl morpholine:3-methoxy n,n-dimethylpropanamide - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. European Coatings Show [digital.european-coatings-show.com]

- 4. CAS 53185-52-7: 3-Methoxy-N,N-dimethylpropanamide [cymitquimica.com]

- 5. specialistprinting.com [specialistprinting.com]

- 6. KJCMPA®-100ï¼3-methoxy-N,N-dimethylpropanamideï¼ï½Productsï½KJ Chemicals Corporation [kjchemicals.co.jp]

- 7. Propanamide, 3-methoxy-N,N-dimethyl- | C6H13NO2 | CID 104427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. labproinc.com [labproinc.com]

- 9. chemscene.com [chemscene.com]

- 10. 3-Methoxy-N,N-dimethylpropanamide | CymitQuimica [cymitquimica.com]

- 11. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. researchgate.net [researchgate.net]

- 15. tcichemicals.com [tcichemicals.com]

3-methoxy-N,N-dimethylpropanamide chemical structure and analysis

An In-depth Technical Guide to 3-methoxy-N,N-dimethylpropanamide: Structure, Synthesis, and Analysis

This guide provides a comprehensive technical overview of 3-methoxy-N,N-dimethylpropanamide, a highly effective and increasingly important polar aprotic solvent. As regulatory scrutiny and environmental concerns rightly lead to the phasing out of traditional solvents like N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylformamide (DMF), understanding viable alternatives is paramount for innovation in drug development, polymer science, and advanced materials.[1][2][3] This document moves beyond a simple data sheet to offer field-proven insights into the molecule's structure, synthesis, and, most critically, its robust analytical characterization.

Part 1: Molecular Profile and Physicochemical Characteristics

A molecule's utility is fundamentally dictated by its structure. 3-methoxy-N,N-dimethylpropanamide (CAS: 53185-52-7) is an organic compound featuring a propanamide backbone with two key functional groups: a tertiary amide and a methoxy ether group.[4] This unique combination imparts a highly amphiphilic character, allowing it to dissolve a wide array of both polar and non-polar substances.[1] Its structure is the direct cause of its exceptional performance as a solvent, particularly for otherwise poorly-soluble polymers like polyimides (PI) and polyamides (PA).[1][2][5]

The IUPAC name for this compound is 3-methoxy-N,N-dimethylpropanamide.[6]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 53185-52-7 | [4][7][8] |

| Molecular Formula | C₆H₁₃NO₂ | [1][4][8] |

| Molecular Weight | 131.18 g/mol | [6][8] |

| Appearance | Colorless to almost colorless clear liquid | [8] |

| Purity (Typical) | >98.0% (GC) | [8] |

| Boiling Point | 215°C (at 98.3 kPa); 58°C (at 1 mmHg) | [1] |

| Freezing Point | < -80°C | [1] |

| Flash Point | 99°C (Closed-cup); 116°C (Cleveland open-cup) | [1] |

| Specific Gravity (20/20) | 1.00 | [7] |

Part 2: A Validated Synthesis Pathway

Understanding the synthesis of a compound is crucial for assessing potential impurities and ensuring batch-to-batch consistency. A common and industrially scalable method for producing 3-methoxy-N,N-dimethylpropanamide starts with inexpensive acrylonitrile, proceeding through a three-step pathway that ensures high yield and purity.[9]

Causality in Synthesis Design: The choice of acrylonitrile as a starting material is driven by its low cost and high reactivity.[9] The subsequent steps—cyanoetherification, hydrolysis, and amidation—are fundamental, high-yield organic transformations that are well-understood and controllable in an industrial setting, minimizing side-product formation.

Protocol: Key Synthesis Steps [9]

-

Synthesis of 3-methoxypropionitrile: Acrylonitrile, anhydrous methanol, and a metal alkoxide catalyst (e.g., sodium methoxide) are combined in a reactor. The reaction proceeds at a controlled temperature, typically between 20-100°C, to yield 3-methoxypropionitrile. Unreacted methanol is recovered via distillation.

-

Synthesis of 3-methoxypropanoic acid: The 3-methoxypropionitrile intermediate is subjected to hydrolysis using water and an acidic catalyst, such as sulfuric or hydrochloric acid, at elevated temperatures (80-120°C). This step converts the nitrile group to a carboxylic acid.

-

Synthesis of 3-methoxy-N,N-dimethylpropanamide: Finally, 3-methoxypropanoic acid is reacted with dimethylamine in a closed reactor under heat. This amidation reaction forms the target product, which is then purified.

Part 3: Comprehensive Analytical Characterization

A multi-faceted analytical approach is non-negotiable for verifying the identity, purity, and quality of any chemical substance. For 3-methoxy-N,N-dimethylpropanamide, we employ a combination of spectroscopic and chromatographic techniques, each providing a unique and complementary piece of the analytical puzzle.

Spectroscopic Confirmation

Spectroscopy provides the foundational evidence of molecular structure. Supplier specifications consistently confirm the structure via NMR, which is the gold standard for structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Expertise: ¹H NMR is used to confirm the presence and connectivity of all proton-containing groups. We expect to see distinct signals for the two equivalent N-methyl groups, the methoxy group, and the two non-equivalent methylene groups of the propane backbone. The integration of these signals must correspond to a 6:3:2:2 ratio. ¹³C NMR complements this by confirming the number of unique carbon environments, including the characteristic carbonyl carbon signal.

-

Protocol: NMR Sample Preparation and Analysis

-

Accurately weigh approximately 10-20 mg of the 3-methoxy-N,N-dimethylpropanamide sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Cap the tube and invert several times to ensure a homogenous solution.

-

Place the tube in the NMR spectrometer and acquire ¹H and ¹³C spectra according to standard instrument parameters.

-

Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals to verify the structure.

-

-

-

Infrared (IR) Spectroscopy:

-

Expertise: IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. The spectrum is dominated by a strong C=O stretching vibration for the tertiary amide, typically found around 1640 cm⁻¹. Additionally, a prominent C-O-C stretching band from the ether linkage will be visible, usually in the 1100-1120 cm⁻¹ region. The absence of N-H (around 3300 cm⁻¹) and O-H (broad, around 3400 cm⁻¹) stretches confirms the N,N-disubstituted amide and the absence of hydrolytic acid impurities.

-

-

Mass Spectrometry (MS):

-

Expertise: When coupled with a chromatographic inlet (GC-MS), mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint that aids in identification. For this molecule (MW=131.18), we expect to see the molecular ion peak (M⁺) at m/z 131. The fragmentation pattern will likely include characteristic losses and rearrangements related to the amide and ether functionalities.

-

Chromatographic Purity Assessment

While spectroscopy confirms identity, chromatography quantifies purity. Commercial grades of this solvent are typically specified with a purity of >98.0%, determined by Gas Chromatography (GC).[7][8]

-

Gas Chromatography (GC):

-

Expertise & Causality: GC with a Flame Ionization Detector (GC-FID) is the method of choice due to the compound's volatility and thermal stability. The FID is highly sensitive to organic compounds and provides a linear response over a wide concentration range, making it ideal for area-percent purity calculations. The choice of a mid-polarity column (e.g., a "5-type" like DB-5 or HP-5ms) is logical as it effectively resolves the main component from potential impurities of varying polarities.

-

-

Protocol: GC-FID Purity Determination

-

Instrument Setup:

-

GC System: Agilent 7890B or equivalent with FID.

-

Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Inlet: Split mode (e.g., 50:1), 250°C.

-

Oven Program: Initial 60°C for 2 min, ramp at 15°C/min to 240°C, hold for 5 min.

-

Detector: FID at 280°C.

-

-

Sample Preparation: Prepare a ~1% (v/v) solution of 3-methoxy-N,N-dimethylpropanamide in a high-purity solvent like methanol or acetone.

-

Analysis: Inject 1 µL of the prepared sample into the GC system.

-

Data Interpretation: The purity is calculated as the area of the main peak divided by the total area of all integrated peaks, expressed as a percentage.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Expertise: While GC is primary, reverse-phase HPLC (RP-HPLC) serves as an orthogonal technique, particularly for analyzing potential non-volatile or thermally labile impurities. A published method demonstrates its utility using a simple mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[10] This self-validating approach ensures that impurities not detected by one method can be captured by the other.

-

Part 4: Applications and Safety Imperatives

The unique properties of 3-methoxy-N,N-dimethylpropanamide make it a high-value solvent in several demanding fields.

Key Applications:

-

NMP & DMF Replacement: It is a leading candidate to replace NMP, DMF, and 2-Pyrrolidone (2P) in many applications, driven by its higher safety profile, particularly concerning reproductive toxicity.[1][5][11][12]

-

Polymer Synthesis: It is an excellent solvent for the polymerization of high-performance polymers, including polyamides (PA), polyimides (PI), polyamide-imides (PAI), and polyurethanes (PU).[1][2]

-

Formulations: Its high solvency makes it useful in formulations for inks, coatings, adhesives, and industrial cleaners.[1]

Safety and Handling: As a responsible scientist, safety is the foremost consideration. While safer than NMP or DMF, 3-methoxy-N,N-dimethylpropanamide is not without hazards and must be handled with appropriate precautions.

-

GHS Hazard Statements:

-

Precautionary Measures:

Conclusion

3-methoxy-N,N-dimethylpropanamide stands out as a versatile, high-performance solvent with a well-characterized molecular profile. Its favorable combination of strong, amphiphilic solvency and a more benign safety profile compared to traditional amide solvents positions it as a critical enabler for future advancements in materials science, pharmaceuticals, and industrial formulations. The robust analytical methodologies detailed herein provide a validated framework for ensuring its quality and consistent performance in high-stakes research and development environments.

References

- 1. KJCMPA®-100ï¼3-methoxy-N,N-dimethylpropanamideï¼ï½Productsï½KJ Chemicals Corporation [kjchemicals.co.jp]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS 53185-52-7: 3-Methoxy-N,N-dimethylpropanamide [cymitquimica.com]

- 5. KJCMPA 100 (3-methoxy-N,N-dimethylpropanamide) - kj Chemicals [knowde.com]

- 6. Propanamide, 3-methoxy-N,N-dimethyl- | C6H13NO2 | CID 104427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. labproinc.com [labproinc.com]

- 8. 3-Methoxy-N,N-dimethylpropanamide | CymitQuimica [cymitquimica.com]

- 9. CN106966923A - A kind of synthetic method of 3 methoxyl group N, N dimethylpropionamides - Google Patents [patents.google.com]

- 10. Propanamide, 3-methoxy-N,N-dimethyl- | SIELC Technologies [sielc.com]

- 11. European Coatings Show [digital.european-coatings-show.com]

- 12. specialchem.com [specialchem.com]

- 13. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 3-methoxy-N,N-dimethylpropanamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methoxy-N,N-dimethylpropanamide, a molecule of growing interest in the chemical and pharmaceutical sciences, presents a unique combination of structural features that lend it versatile properties as a solvent, reagent, and potential building block in organic synthesis. This guide provides a comprehensive overview of its physical and chemical characteristics, detailed synthetic methodologies, and key applications, with a focus on providing practical insights for laboratory and developmental work.

Molecular Structure and Physicochemical Properties

3-methoxy-N,N-dimethylpropanamide is a tertiary amide with the chemical formula C₆H₁₃NO₂ and a molecular weight of approximately 131.17 g/mol .[1] Its structure features a propanamide backbone with a methoxy group at the 3-position and two methyl groups on the amide nitrogen. This combination of an ether and a tertiary amide functional group results in a molecule with moderate polarity and a good capacity for dissolving a range of organic compounds.[2][3]

The presence of the N,N-dimethylamide moiety prevents hydrogen bond donation, which influences its physical properties such as boiling point and solvent characteristics. The methoxy group, on the other hand, can act as a hydrogen bond acceptor and enhances its solubility in various organic solvents.[2]

Table 1: Physical and Chemical Properties of 3-methoxy-N,N-dimethylpropanamide

| Property | Value | Source |

| CAS Number | 53185-52-7 | [1][3][4] |

| Molecular Formula | C₆H₁₃NO₂ | [1][2][3][5] |

| Molecular Weight | 131.17 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [4][5] |

| Boiling Point | 58 °C at 1 mmHg | [6] |

| Specific Gravity | 1.00 | [4][6] |

| Flash Point | 223 °C | [6] |

| Purity | >98.0% (GC) | [4][5] |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];C1 [label="C", pos="0,0!"]; H1a [label="H", pos="-0.5,-0.5!"]; H1b [label="H", pos="0,-1!"]; H1c [label="H", pos="0.5,-0.5!"];

O1 [label="O", pos="1.5,0.5!"];

C2 [label="C", pos="2.5,0!"]; H2a [label="H", pos="2.5,0.7!"]; H2b [label="H", pos="2.5,-0.7!"];

C3 [label="C", pos="3.5,0!"]; H3a [label="H", pos="3.5,0.7!"]; H3b [label="H", pos="3.5,-0.7!"];

C4 [label="C", pos="4.5,0!"]; O2 [label="O", pos="4.5,0.8!"];

N1 [label="N", pos="5.5,0!"];

C5 [label="C", pos="6.5,0.5!"]; H5a [label="H", pos="6.2,1!"]; H5b [label="H", pos="6.8,1!"]; H5c [label="H", pos="7,0.2!"];

C6 [label="C", pos="6.5,-0.5!"]; H6a [label="H", pos="6.2,-1!"]; H6b [label="H", pos="6.8,-1!"]; H6c [label="H", pos="7,-0.2!"];

C1 -- H1a; C1 -- H1b; C1 -- H1c; C1 -- O1; O1 -- C2; C2 -- H2a; C2 -- H2b; C2 -- C3; C3 -- H3a; C3 -- H3b; C3 -- C4; C4 -- O2 [style=double]; C4 -- N1; N1 -- C5; N1 -- C6; C5 -- H5a; C5 -- H5b; C5 -- H5c; C6 -- H6a; C6 -- H6b; C6 -- H6c; }

Caption: 2D structure of 3-methoxy-N,N-dimethylpropanamide.

Synthesis and Manufacturing

A common and cost-effective industrial synthesis of 3-methoxy-N,N-dimethylpropanamide starts from acrylonitrile.[7] This multi-step process is outlined below.

Experimental Protocol: Synthesis from Acrylonitrile

Step 1: Synthesis of 3-methoxypropionitrile

-

To a reactor equipped with a stirrer, thermometer, and condenser, add acrylonitrile, anhydrous methanol, and a catalytic amount of a metal alkoxide (e.g., sodium methoxide).

-

The reaction is typically carried out at a temperature between 20-100 °C.[7]

-

After the reaction is complete (monitored by GC), the unreacted anhydrous methanol is recovered by distillation.

-

The resulting crude 3-methoxypropionitrile is then purified.

Step 2: Hydrolysis to 3-methoxypropionic acid

-

To the purified 3-methoxypropionitrile, add an acidic catalyst (e.g., concentrated sulfuric acid or hydrochloric acid) and water.[7]

-

Heat the mixture to 80-120 °C to facilitate the hydrolysis reaction.[7]

-

Upon completion, the 3-methoxypropionic acid is isolated, often through filtration.

Step 3: Amidation to 3-methoxy-N,N-dimethylpropanamide

-

In a closed reactor, combine 3-methoxypropionic acid and dimethylamine.

-

The reaction mixture is heated to drive the amidation and dehydration.

-

The final product, 3-methoxy-N,N-dimethylpropanamide, is then purified, typically by distillation under reduced pressure.

References

- 1. Methyl 3-methoxypropionate(3852-09-3) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. spectrabase.com [spectrabase.com]

- 4. N,N-Dimethylacetamide(127-19-5) 13C NMR [m.chemicalbook.com]

- 5. Methyl 3-methoxypropionate(3852-09-3) 13C NMR [m.chemicalbook.com]

- 6. N,N-Dimethylacetoacetamide(2044-64-6) 13C NMR spectrum [chemicalbook.com]

- 7. N,N-Dimethylacetamide(127-19-5) 1H NMR spectrum [chemicalbook.com]

A Comprehensive Spectroscopic Guide to 3-methoxy-N,N-dimethylpropanamide for Researchers and Drug Development Professionals

Introduction: The Rise of a Safer Solvent Alternative

3-methoxy-N,N-dimethylpropanamide (CAS 53185-52-7) is a polar aprotic solvent that has garnered significant attention as a safer and more sustainable alternative to traditional solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1] Its favorable properties, including high polarity and the ability to dissolve a wide range of organic and inorganic compounds, make it a valuable medium for various chemical transformations, particularly in polymer chemistry and pharmaceutical synthesis.[2] A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and mechanistic studies. This guide provides a detailed examination of the NMR, IR, and mass spectral data of 3-methoxy-N,N-dimethylpropanamide, grounded in established analytical principles.

Molecular Structure and Spectroscopic Overview

The molecular structure of 3-methoxy-N,N-dimethylpropanamide (C6H13NO2, Molecular Weight: 131.17 g/mol ) is key to interpreting its spectral data.[3] The molecule features a tertiary amide functional group, an ether linkage, and several aliphatic protons. Each of these components gives rise to characteristic signals in its respective spectra, allowing for unambiguous identification and structural confirmation.

Caption: Molecular structure of 3-methoxy-N,N-dimethylpropanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the expected ¹H and ¹³C NMR spectra of 3-methoxy-N,N-dimethylpropanamide.

Experimental Protocol: NMR Spectrum Acquisition

A standard protocol for acquiring NMR spectra of 3-methoxy-N,N-dimethylpropanamide is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 3-methoxy-N,N-dimethylpropanamide is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.65 | Triplet | 2H | -CH₂-O- |

| ~3.30 | Singlet | 3H | -O-CH₃ |

| ~2.95 | Singlet | 3H | -N(CH₃)₂ (trans) |

| ~2.90 | Singlet | 3H | -N(CH₃)₂ (cis) |

| ~2.55 | Triplet | 2H | -C(=O)-CH₂- |

Causality Behind Experimental Observations: The two singlets for the N,N-dimethyl groups arise from the restricted rotation around the amide C-N bond due to its partial double bond character. This makes the two methyl groups diastereotopic, meaning they are in chemically non-equivalent environments and thus resonate at slightly different frequencies. The downfield shift of the methylene group adjacent to the oxygen atom (~3.65 ppm) is due to the deshielding effect of the electronegative oxygen.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum will exhibit six signals, corresponding to the six distinct carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C=O (Amide) |

| ~70 | -CH₂-O- |

| ~59 | -O-CH₃ |

| ~37 | -N(CH₃)₂ (trans) |

| ~35 | -N(CH₃)₂ (cis) |

| ~34 | -C(=O)-CH₂- |

Expertise in Interpretation: The carbonyl carbon of the amide group is significantly deshielded and appears far downfield (~172 ppm). The carbons of the N-methyl groups appear as two distinct signals, again due to the restricted rotation around the C-N bond. The chemical shifts of the aliphatic carbons are in the expected upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: A thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

IR Spectral Data and Interpretation

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2930-2820 | Medium-Strong | C-H (aliphatic) stretching |

| ~1650 | Strong | C=O (amide) stretching |

| ~1120 | Strong | C-O-C (ether) stretching |

Authoritative Grounding: The most prominent absorption in the IR spectrum is the strong C=O stretch of the tertiary amide at approximately 1650 cm⁻¹.[3] The absence of N-H stretching bands in the 3500-3100 cm⁻¹ region confirms the tertiary nature of the amide. The C-O-C stretching vibration of the ether group is also a characteristic and strong absorption.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) is a common method for this type of molecule.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Mass Spectral Data and Interpretation

| m/z | Relative Intensity | Proposed Fragment |

| 131 | Moderate | [M]⁺ (Molecular Ion) |

| 100 | Moderate | [M - OCH₃]⁺ |

| 88 | Strong | [CH₂=C(OH)N(CH₃)₂]⁺ (McLafferty Rearrangement) |

| 72 | Strong | [C(=O)N(CH₃)₂]⁺ |

| 45 | Moderate | [CH₂OCH₃]⁺ |

Trustworthiness of Fragmentation Analysis: The molecular ion peak at m/z 131 confirms the molecular weight of the compound. A key fragmentation pathway for amides is the McLafferty rearrangement, which for 3-methoxy-N,N-dimethylpropanamide, would lead to the formation of a prominent ion at m/z 88. Alpha-cleavage adjacent to the carbonyl group can result in the formation of the ion at m/z 72.

Caption: Proposed key fragmentation pathways for 3-methoxy-N,N-dimethylpropanamide.

Conclusion

The comprehensive spectroscopic data presented in this guide provides a robust framework for the identification and characterization of 3-methoxy-N,N-dimethylpropanamide. The distinct signals in the ¹H and ¹³C NMR spectra, the characteristic absorptions in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum collectively offer a reliable analytical toolkit for researchers and professionals in the chemical and pharmaceutical industries. This guide, by synthesizing technical accuracy with practical insights, aims to facilitate the confident application of this promising solvent in future innovations.

References

A Technical Guide to the Solubility Characteristics of Propanamide, 3-methoxy-N,N-dimethyl-

Section 1: Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of Propanamide, 3-methoxy-N,N-dimethyl- (CAS No. 53185-52-7), a highly versatile amphiphilic amide solvent. For researchers, scientists, and professionals in drug development and materials science, understanding the solubility characteristics of a compound is paramount for its effective application. This document delineates the core physicochemical properties of 3-methoxy-N,N-dimethylpropanamide, offers a theoretical framework for its solubility behavior in various solvent classes, and presents its established applications as a high-performance solvent. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for determining solubility, complete with visual workflows. Safety and handling considerations are also addressed to ensure responsible laboratory practice. The insights herein are grounded in authoritative data to support formulation, synthesis, and purification endeavors.

Section 2: Introduction to Propanamide, 3-methoxy-N,N-dimethyl-

Propanamide, 3-methoxy-N,N-dimethyl-, also known as 3-methoxy-N,N-dimethylpropanamide, is an organic compound gaining significant traction as a replacement for conventional polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF).[1][2][3] Its unique molecular structure underpins a favorable combination of high solvency power and a more acceptable safety profile.

Physicochemical and Structural Properties

The compound's physical and chemical characteristics are fundamental to its behavior as a solvent. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 53185-52-7 | [1][4][5] |

| Molecular Formula | C6H13NO2 | [2][4][6][7] |

| Molecular Weight | 131.17 g/mol | [1][2][6] |

| Appearance | Colorless Liquid | [2][5] |

| Boiling Point | 215°C (at 98.3 kPa) | [2] |

| Freezing Point | < -80°C | [2] |

| Specific Gravity | ~0.994 | [2] |

| Flash Point | 99°C (Closed-cup) | [2] |

| IUPAC Name | 3-methoxy-N,N-dimethylpropanamide | [6] |

Structurally, the molecule possesses two key features that dictate its solubility characteristics:

-

A Tertiary Amide Group: The N,N-dimethylated amide group provides high polarity and is a hydrogen bond acceptor. Crucially, the absence of a hydrogen atom on the nitrogen means it cannot act as a hydrogen bond donor.[1]

-

An Ether Linkage: The methoxy group (-OCH3) introduces an ether functionality, contributing to its ability to interact with a range of solutes and enhancing its amphiphilic nature.

This combination of a polar amide head and a more nonpolar ether tail results in a "highly-amphiphilic" solvent, capable of dissolving a wide array of substances with varying polarities.[2]

Section 3: Theoretical Solubility Profile

The guiding principle for solubility is the concept of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[8][9] Given the amphiphilic structure of 3-methoxy-N,N-dimethylpropanamide, it is predicted to exhibit broad miscibility. Its Hansen solubility parameters are noted to be similar to those of NMP and DMF, suggesting a comparable performance profile.[3]

Based on its molecular structure and its role as a replacement for high-polarity solvents, the following solubility behavior is anticipated:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Soluble/Miscible | The polar amide and ether groups can form hydrogen bonds with the hydroxyl groups of protic solvents. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | Soluble/Miscible | Strong dipole-dipole interactions are expected between 3-methoxy-N,N-dimethylpropanamide and other polar aprotic solvents. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Moderately Soluble to Soluble | The alkyl chain and ether component provide lipophilic character, allowing for van der Waals interactions with nonpolar solvents. Solubility is likely higher than that of purely polar solvents like water. |

Section 4: Known Applications Driven by High Solvency

The excellent dissolving power of 3-methoxy-N,N-dimethylpropanamide makes it invaluable in several demanding applications, particularly where other solvents fail.[2] It is especially effective at dissolving polymers with poor solubility.[1][2]

Key Applications Include:

-

Polymer Processing: It serves as a solvent for the polymerization and processing of high-performance polymers, including polyamide (PA), polyimide (PI), polyamide-imide (PAI), and polyurethane (PU).[1][2]

-

Formulations: It is used in the manufacturing of inkjet printer inks, coatings, and adhesives where stable and homogeneous solutions of various components are required.[2]

-

Cleaning Agents: Its ability to dissolve a wide range of organic and inorganic residues makes it an effective component in industrial and electronic cleaning formulations.[2]

The relationship between the solvent's properties and its primary applications is illustrated in the diagram below.

Caption: Relationship between properties and applications.

Section 5: Experimental Protocol for Solubility Determination

To ensure scientific rigor and reproducibility, a standardized protocol for determining solubility is essential. The following procedure is a self-validating, semi-quantitative method for assessing the solubility of a solid compound in 3-methoxy-N,N-dimethylpropanamide or other liquid solvents.

Step-by-Step Methodology

Objective: To determine if a solid solute is Soluble, Partially Soluble, or Insoluble in the solvent at ambient temperature.

Materials:

-

Solute (e.g., candidate drug molecule, polymer resin)

-

Solvent (Propanamide, 3-methoxy-N,N-dimethyl-)

-

Analytical balance (± 0.1 mg accuracy)

-

20 mL glass scintillation vials with caps

-

Calibrated micropipettes or graduated cylinders

-

Vortex mixer

-

Safety glasses, gloves, and lab coat

Protocol Steps:

-

Preparation: Tare a clean, dry 20 mL scintillation vial on the analytical balance. Accurately weigh 50 mg of the solid solute into the vial and record the exact mass.

-

Initial Solvent Addition: Add 1.0 mL of the solvent to the vial using a calibrated pipette. This creates an initial concentration of approximately 50 mg/mL. The choice of this starting concentration is critical; it represents a significant yet achievable solubility threshold for many pharmaceutical and industrial applications.

-

Mixing: Securely cap the vial and vortex the mixture vigorously for 60 seconds. A prolonged and standardized mixing time ensures that the system reaches equilibrium and that dissolution is not limited by insufficient agitation.

-

Visual Observation: Allow the vial to stand for 2 minutes. Visually inspect the solution against a dark background.

-

If the solution is completely clear with no visible solid particles: The solute is considered Soluble at ≥50 mg/mL. Proceed to optional Step 6 for higher concentration testing.

-

If solid particles remain suspended or settled: The solute is not fully soluble at 50 mg/mL. Proceed to Step 5.

-

-

Titration & Classification:

-

Add an additional 4.0 mL of solvent to the vial (for a total of 5.0 mL) and vortex for another 60 seconds. This brings the concentration to 10 mg/mL.

-

Visually inspect again. If the solution is now clear, the solute is Partially Soluble (soluble at 10 mg/mL but not 50 mg/mL).

-

If solid particles still remain, add a final 5.0 mL of solvent (for a total of 10.0 mL) and vortex. This brings the concentration to 5 mg/mL.

-

If the solute dissolves, it is also classified as Partially Soluble . If solid remains, the solute is classified as Insoluble (<5 mg/mL).

-

-

(Optional) Higher Concentration Test: For solutes that were soluble in Step 4, add an additional 50 mg of solute to the 1.0 mL of solution and repeat the mixing and observation steps to explore solubility at higher concentrations (e.g., 100 mg/mL).

Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

Section 6: Safety & Handling Considerations

As with any laboratory chemical, proper handling of Propanamide, 3-methoxy-N,N-dimethyl- is essential. According to aggregated GHS information, this compound presents several hazards.[6]

-

Eye Irritation (H319): Causes serious eye irritation.[6]

-

Reproductive Toxicity (H361): Suspected of damaging fertility or the unborn child.[6]

-

Organ Damage (H373): May cause damage to organs through prolonged or repeated exposure.[6][10]

It is noteworthy that one manufacturer reports the compound does not show reproductive toxicity based on an OECD 414 toxicity study, which appears to conflict with the harmonized GHS classification.[2] Researchers should exercise caution and adhere to the more stringent warnings until this is clarified.

Recommended Handling Precautions:

-

Work in a well-ventilated area, preferably a chemical fume hood.[4]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[4]

-

Avoid breathing vapors or mists.[4]

-

In case of eye contact, rinse cautiously with water for several minutes.[4]

Section 7: Conclusion

Propanamide, 3-methoxy-N,N-dimethyl- is a potent, amphiphilic solvent with a broad solubility profile that makes it a valuable tool for researchers in chemistry and drug development. Its ability to dissolve a wide range of solutes, from polar molecules to otherwise intractable polymers, positions it as a superior alternative to traditional solvents like DMF and NMP. By understanding its fundamental physicochemical properties and employing robust experimental protocols as detailed in this guide, scientists can effectively leverage its capabilities in synthesis, formulation, and manufacturing processes, paving the way for innovation while maintaining a commitment to laboratory safety.

References

- 1. Propanamide, 3-methoxy-N,N-dimethyl- | 53185-52-7 | Benchchem [benchchem.com]

- 2. KJCMPA®-100ï¼3-methoxy-N,N-dimethylpropanamideï¼ï½Productsï½KJ Chemicals Corporation [kjchemicals.co.jp]

- 3. specialchem.com [specialchem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. labproinc.com [labproinc.com]

- 6. Propanamide, 3-methoxy-N,N-dimethyl- | C6H13NO2 | CID 104427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. youtube.com [youtube.com]

- 9. chem.ws [chem.ws]

- 10. 3-Methoxy-N,N-dimethylpropanamide | 53185-52-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

An In-depth Technical Guide to Propanamide, 3-methoxy-N,N-dimethyl- for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of Propanamide, 3-methoxy-N,N-dimethyl-, a versatile solvent gaining prominence in scientific research and pharmaceutical development. It moves beyond a standard safety data sheet to offer practical insights and detailed protocols, ensuring both safety and experimental success.

Introduction: A Safer, High-Performance Solvent

Propanamide, 3-methoxy-N,N-dimethyl- (CAS No. 53185-52-7) is an amide-ether type solvent that is increasingly recognized as a viable and safer alternative to traditional polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylformamide (DMF).[1][2][3] Its favorable safety profile, combined with its strong dissolving power for a wide range of substances, including poorly soluble polymers, makes it a valuable tool for researchers.[1] This guide will delve into its chemical properties, safety considerations, and practical applications, with a focus on its use in polymer synthesis.

Chemical and Physical Properties

A thorough understanding of a solvent's properties is fundamental to its effective and safe use in experimental design.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO₂ | [4][5][6] |

| Molecular Weight | 131.17 g/mol | [1][5][6] |

| CAS Number | 53185-52-7 | [4][5][6] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 215°C (at 98.3 kPa) | [1] |

| Freezing Point | < -80°C | [1] |

| Flash Point | 99°C (Closed-cup), 116°C (Cleveland open-cup) | [1] |

| Density | 0.994 g/cm³ | [1] |

| Purity | >98.0% (GC) | [4] |

Hazard Identification and Safety Precautions

While Propanamide, 3-methoxy-N,N-dimethyl- is considered a safer alternative to some traditional solvents, it is not without its own hazards. A robust understanding of these risks is paramount for safe handling.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is classified as follows:

-

H361fd: Suspected of damaging fertility. Suspected of damaging the unborn child.[4]

-

H371: May cause damage to organs (Liver).[4]

-

H373: May cause damage to organs through prolonged or repeated exposure (Kidney).[4]

It is noteworthy that while the GHS classification includes a warning for reproductive toxicity (H361fd), at least one source indicates that an OECD 414 toxicity study showed no reproductive toxicity.[1][3] Given this conflicting information, it is prudent to handle this chemical as a suspected reproductive toxin and adhere to the stringent safety protocols outlined below.

Safe Handling and Storage

Due to its classification as a suspected reproductive toxin, special care must be taken when handling Propanamide, 3-methoxy-N,N-dimethyl-. The following procedures are based on established guidelines for working with particularly hazardous substances.[7][8][9][10][11][12][13][14]

Designated Work Area: All work with this chemical should be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize exposure.[9][11] This area should be clearly marked with a warning sign indicating the presence of a reproductive toxin.[9]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles are mandatory.[9]

-

Hand Protection: Chemically compatible gloves must be worn. Given that no single glove material offers universal protection, it is advisable to consult the glove manufacturer's compatibility chart for this specific chemical. Double gloving is recommended for prolonged handling.[11]

-

Body Protection: A lab coat, long pants, and closed-toe shoes are required. An apron may be necessary for larger quantities.[9][11]

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] Keep containers tightly closed.

Emergency Procedures

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[4]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, foam, or carbon dioxide.[4]

-

Unsuitable Extinguishing Media: Do not use a direct water stream, as it may spread the fire.

-

Specific Hazards: Upon combustion, this chemical may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols and Applications

The primary application of Propanamide, 3-methoxy-N,N-dimethyl- is as a solvent in the synthesis of high-performance polymers, such as polyamide-imides (PAI).[1][15][16] Its ability to dissolve these polymers makes it an excellent replacement for NMP and DMF in these processes.

Synthesis of Polyamide-Imide (PAI) Resin

The following is a generalized procedure based on a patented method for the synthesis of PAI resin using Propanamide, 3-methoxy-N,N-dimethyl- as a co-solvent.[15]

Materials:

-

N-formylmorpholine (NFM)

-

3-methoxy-N,N-dimethylpropanamide (MDP)

-

Methylene diphenyl diisocyanate (MDI)

-

Trimellitic anhydride (TMA)

-

Round bottom flask with mechanical stirrer, condenser, and nitrogen inlet

Procedure:

-

Charge a 500 mL round bottom flask with 149.5g of NFM and 64.05g of MDP.[15]

-

With stirring, add 79.35g of MDI, followed by 61.26g of TMA.[15]

-

Heat the reaction mixture to 90°C and maintain for 2 hours under a nitrogen atmosphere.[15]

-

Increase the temperature to 160°C and hold for 8 hours.[15]

-

After 8 hours, remove the heat source and allow the mixture to cool to approximately 90°C.[15]

-

Dilute the resulting polymer solution with an appropriate amount of an NFM:MDP solvent mixture.[15]

-

Continue stirring for an additional hour before allowing the solution to cool to room temperature for storage.[15]

Workflow for Safe Handling during Polymer Synthesis

The following diagram illustrates a self-validating workflow for the safe handling of Propanamide, 3-methoxy-N,N-dimethyl- during a polymer synthesis experiment.

Caption: Workflow for safe handling of Propanamide, 3-methoxy-N,N-dimethyl-.

Conclusion

Propanamide, 3-methoxy-N,N-dimethyl- presents a significant advancement in solvent technology, offering a safer alternative for researchers and drug development professionals without compromising on performance. Its application in the synthesis of high-performance polymers highlights its potential to replace more hazardous solvents like NMP and DMF. However, its own hazard profile, particularly the suspected reproductive toxicity, necessitates strict adherence to safety protocols. By understanding its properties, recognizing the potential hazards, and implementing robust safety procedures, researchers can confidently and safely utilize this valuable solvent in their work.

References

- 1. KJCMPA®-100ï¼3-methoxy-N,N-dimethylpropanamideï¼ï½Productsï½KJ Chemicals Corporation [kjchemicals.co.jp]

- 2. specialchem.com [specialchem.com]

- 3. European Coatings Show [digital.european-coatings-show.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Propanamide, 3-methoxy-N,N-dimethyl- | C6H13NO2 | CID 104427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. pdx.edu [pdx.edu]

- 8. 9.8 Reproductive Toxins | Environment, Health and Safety [ehs.cornell.edu]

- 9. ehss.syr.edu [ehss.syr.edu]

- 10. Reproductive Toxins - Lab Safety - Grand Valley State University [gvsu.edu]

- 11. ehs.umich.edu [ehs.umich.edu]

- 12. Reproductive Hazards - Overview | Occupational Safety and Health Administration [osha.gov]

- 13. Reproductive Hazards - Standards | Occupational Safety and Health Administration [osha.gov]

- 14. Chapter 9 - Particularly Hazardous Substances [ehs.cornell.edu]

- 15. WO2017214056A1 - Preparation of polyamide-imide resins using n-formyl morpholine:3-methoxy n,n-dimethylpropanamide - Google Patents [patents.google.com]

- 16. data.epo.org [data.epo.org]

A Guide to the Thermal Stability and Degradation of 3-Methoxy-N,N-dimethylpropanamide: A Risk-Based Approach for Process Safety

Abstract

This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of 3-methoxy-N,N-dimethylpropanamide, a versatile solvent increasingly utilized in the pharmaceutical and polymer industries.[1][2] In the absence of extensive direct studies on this specific molecule, this paper establishes a framework for its thermal hazard assessment. By synthesizing established principles of chemical process safety with data from analogous N,N-dialkylamides, this guide offers a robust methodology for researchers, scientists, and drug development professionals to evaluate and mitigate thermal risks. We will delve into the critical experimental techniques for thermal analysis, interpret potential data, and propose hypothetical degradation mechanisms to ensure safe handling and application of this compound at elevated temperatures.

Introduction: The Rise of a Novel Amide Solvent

3-Methoxy-N,N-dimethylpropanamide (CAS 53185-52-7) is a polar, aprotic solvent that has gained traction as a viable alternative to traditional solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which face increasing regulatory scrutiny due to health and environmental concerns.[3][4] Its utility in dissolving a wide array of substances, including poorly soluble polymers such as polyimides and polyamide-imides, makes it invaluable in advanced material synthesis.[5] A common synthesis route for 3-methoxy-N,N-dimethylpropanamide involves the reaction of 3-methoxypropionic acid with dimethylamine.[5][6]

As with any chemical process, particularly those involving elevated temperatures and pressures, a thorough understanding of the compound's thermal stability is paramount. Thermal decomposition can lead to the generation of hazardous gaseous byproducts, pressure buildup, and potentially, a runaway reaction—a scenario where an exothermic process accelerates uncontrollably.[7] This guide provides the foundational knowledge and experimental strategies to characterize and control these risks.

The Imperative of Thermal Stability Assessment

The "thermal stability" of a substance refers to its resistance to decompose under the influence of heat. The temperature at which a substance begins to chemically break down is known as its decomposition temperature.[7] For a process chemist or engineer, understanding this limit is not merely academic; it is a critical safety parameter that dictates maximum operating temperatures, emergency relief system design, and safe storage conditions.

An uncontrolled exothermic decomposition can create a positive feedback loop, leading to a thermal runaway.[7] Therefore, a proactive and systematic approach to thermal hazard assessment is a cornerstone of responsible chemical process development. This involves not just identifying the onset of decomposition but also quantifying the energy released and the rate of pressure increase.

Core Methodologies for Thermal Hazard Evaluation

A multi-technique approach is essential for a comprehensive thermal hazard assessment. Each technique provides a unique piece of the puzzle, and their combined data allows for a holistic understanding of the material's behavior under thermal stress.

Thermogravimetric Analysis (TGA): The "What" and "When" of Mass Loss

Expertise & Experience: TGA is the initial screening tool. It answers the fundamental question: "At what temperature does my sample start to lose mass?" This mass loss is typically due to decomposition where volatile products are formed. By monitoring the sample's mass as a function of temperature in a controlled atmosphere (e.g., nitrogen or air), we can pinpoint the onset of thermal degradation.[8][9]

Trustworthiness: The self-validating nature of a TGA experiment lies in its precise control over the heating rate and atmosphere, and the high-precision measurement of mass change. The resulting thermogram provides a clear and reproducible depiction of thermal events involving mass loss.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place a small, representative sample (typically 5-10 mg) of 3-methoxy-N,N-dimethylpropanamide into a clean, inert TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: Plot the sample mass (or mass percentage) as a function of temperature. The onset temperature of decomposition is determined from the initial significant deviation from the baseline.

Differential Scanning Calorimetry (DSC): Quantifying the Energetics

Expertise & Experience: While TGA tells us when a material decomposes, DSC tells us about the energy changes associated with thermal events. It measures the difference in heat flow between the sample and a reference as a function of temperature.[10] This allows for the detection of both endothermic events (like melting) and, more critically for safety, exothermic events (like decomposition). The magnitude of an exotherm provides a measure of the energy released during decomposition.

Trustworthiness: DSC provides quantitative data on the heat of reaction or decomposition. By integrating the area under an exothermic peak, we can determine the total energy released, a critical parameter for assessing the potential severity of a thermal event.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of 3-methoxy-N,N-dimethylpropanamide into a hermetically sealed DSC pan. A sealed pan is crucial to contain any pressure generated during decomposition.

-

Experimental Conditions:

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen.

-

Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range determined by the TGA results.

-

-

Data Analysis: Plot the heat flow as a function of temperature. Identify and integrate any exothermic peaks to determine the onset temperature and the enthalpy of decomposition (ΔHd).

Accelerating Rate Calorimetry (ARC): Simulating the Worst-Case Scenario

Expertise & Experience: ARC is the gold standard for assessing thermal runaway potential. It simulates a worst-case adiabatic scenario, where no heat is lost to the surroundings.[11] This allows for the determination of critical safety parameters such as the time to maximum rate (TMR) and the adiabatic temperature rise (ΔTad), which are essential for designing emergency relief systems.

Trustworthiness: The ARC experiment is designed to be a self-heating system once an exotherm is detected. This "heat-wait-seek" mode ensures that even slow exothermic reactions are detected and their kinetics accurately measured under adiabatic conditions, providing a true measure of the material's potential for thermal runaway.

-

Sample Preparation: A known mass of 3-methoxy-N,N-dimethylpropanamide is loaded into a robust, sealed sample bomb, typically made of a compatible material like Hastelloy-C.

-

Experimental Setup: The bomb is placed in a calorimeter that is designed to maintain an adiabatic environment.

-

Heat-Wait-Seek Cycle:

-

Heat: The sample is heated in small, discrete steps.

-

Wait: After each heating step, the system waits for thermal equilibrium.

-

Seek: The instrument monitors the sample for any self-heating.

-

-

Exotherm Detection: If the rate of temperature rise due to self-heating exceeds a predefined threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode, and the calorimeter's heaters track the sample temperature to prevent heat loss.

-

Data Acquisition: Temperature and pressure are recorded as a function of time until the reaction is complete.

Visualization of Experimental Workflows

Caption: A typical workflow for thermal hazard assessment of 3-methoxy-N,N-dimethylpropanamide.

Anticipated Thermal Data and Interpretation

| Parameter | Technique | Expected Information | Implication for Process Safety |

| Onset of Decomposition (Tonset) | TGA, DSC | Temperature at which significant mass loss or exothermic activity begins. | Defines the maximum safe operating temperature. |

| Enthalpy of Decomposition (ΔHd) | DSC | The total energy released during decomposition (in J/g). | A higher value indicates a more energetic and potentially hazardous decomposition. |

| Adiabatic Temperature Rise (ΔTad) | ARC | The theoretical temperature increase under adiabatic conditions. | Used to calculate the maximum temperature and pressure of a runaway reaction. |

| Time to Maximum Rate (TMR) | ARC | The time it takes for the reaction to reach its maximum rate from a given starting temperature. | A critical parameter for designing emergency response and relief systems. |

| Pressure Data | ARC | The rate of pressure increase and the maximum pressure reached. | Essential for the design of pressure relief devices and vessel integrity assessment. |

Potential Degradation Pathways

In the absence of direct experimental studies on the degradation products of 3-methoxy-N,N-dimethylpropanamide, we can infer potential pathways based on the known chemistry of amides and ethers. The thermal decomposition of N,N-dialkylamides can be complex.[12]

Hypothesized Degradation Mechanism:

The most likely initial steps in the thermal degradation of 3-methoxy-N,N-dimethylpropanamide would involve the cleavage of the weakest bonds in the molecule. This could include:

-

C-N Bond Cleavage: Homolytic cleavage of the bond between the carbonyl carbon and the nitrogen atom, or the nitrogen and the methyl groups, could generate radical species.

-

Ether Cleavage: The C-O bond in the methoxy group could also be susceptible to cleavage at high temperatures.

Following initial bond cleavage, a cascade of radical reactions could lead to the formation of a variety of smaller, volatile molecules. Based on studies of analogous N,N-dialkylamides, potential degradation products could include:

-

3-Methoxypropionic acid and Dimethylamine: From hydrolysis if water is present.[5]

-

Carbon monoxide, Carbon dioxide, and Nitrogen oxides (NOx): As stated in safety data sheets for the compound.

-

Smaller aldehydes and ketones: From further fragmentation of the carbon backbone.

-

Methanol and Acrylonitrile: Via a retro-Michael type reaction.

Caption: A simplified hypothetical degradation pathway for 3-methoxy-N,N-dimethylpropanamide.

Safety and Handling at Elevated Temperatures

Based on the potential for thermal decomposition, the following safety precautions are essential when handling 3-methoxy-N,N-dimethylpropanamide at elevated temperatures:

-

Engineering Controls: All heating operations should be conducted in a well-ventilated fume hood.[13] For larger scale operations, a closed system with appropriate pressure relief is necessary.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14]

-

Monitoring: Continuously monitor the temperature and pressure of any reaction involving heating.

-

Material Compatibility: Ensure that all materials of construction are compatible with 3-methoxy-N,N-dimethylpropanamide and its potential degradation products at the operating temperature.

-

Contingency Planning: Have a clear plan in place for cooling and quenching the reaction in the event of an unexpected exotherm.

Conclusion

While 3-methoxy-N,N-dimethylpropanamide offers significant advantages as a solvent, a comprehensive understanding of its thermal stability is crucial for its safe implementation in industrial processes. This guide has outlined a systematic approach to evaluating its thermal hazards, from initial screening with TGA and DSC to worst-case scenario modeling with ARC. Although specific experimental data for this compound is limited, by applying the principles outlined herein and drawing logical comparisons to analogous molecules, researchers and process safety professionals can develop a robust safety case for its use. Proactive and thorough thermal hazard assessment is not just a regulatory requirement but a fundamental aspect of responsible science and engineering.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Green solvents for the formation of amide linkages - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Propanamide, 3-methoxy-N,N-dimethyl- | 53185-52-7 | Benchchem [benchchem.com]

- 6. CN106966923A - A kind of synthetic method of 3 methoxyl group N, N dimethylpropionamides - Google Patents [patents.google.com]

- 7. Thermal decomposition - Wikipedia [en.wikipedia.org]

- 8. Synthesis and characterization of dendritic compounds containing nitrogen: monomer precursors in the construction of biomimetic membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. engineering.purdue.edu [engineering.purdue.edu]